(R)-tert-Butyl 3-((R)-1-hydroxyethyl)morpholine-4-carboxylate
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Overview
Description
®-tert-Butyl 3-(®-1-hydroxyethyl)morpholine-4-carboxylate is a chemical compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a tert-butyl group, a hydroxyethyl group, and a morpholine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 3-(®-1-hydroxyethyl)morpholine-4-carboxylate typically involves the reaction of tert-butyl 3-aminomorpholine-4-carboxylate with an appropriate hydroxyethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of ®-tert-Butyl 3-(®-1-hydroxyethyl)morpholine-4-carboxylate can be scaled up using continuous flow microreactor systems. These systems allow for efficient and sustainable synthesis by providing precise control over reaction conditions and minimizing waste. The use of flow microreactors also enhances the safety and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl 3-(®-1-hydroxyethyl)morpholine-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate.
Reduction: The carbonyl group formed from oxidation can be reduced back to the hydroxyethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl group can undergo substitution reactions with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
The major products formed from these reactions include the oxidized form of the compound with a carbonyl group, the reduced form with a hydroxyethyl group, and substituted derivatives with various nucleophiles.
Scientific Research Applications
®-tert-Butyl 3-(®-1-hydroxyethyl)morpholine-4-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of ®-tert-Butyl 3-(®-1-hydroxyethyl)morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with target proteins, while the morpholine ring can interact with hydrophobic pockets in the protein structure. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
tert-Butylhydroquinone: A compound with antioxidant properties used in food preservation and industrial applications.
Oxymethylene ethers (OMEs): Compounds used as alternative diesel fuels with low emissions.
Uniqueness
®-tert-Butyl 3-(®-1-hydroxyethyl)morpholine-4-carboxylate is unique due to its combination of a hydroxyethyl group and a morpholine ring, which imparts distinct chemical and biological properties. Unlike tert-butylhydroquinone, which is primarily used as an antioxidant, ®-tert-Butyl 3-(®-1-hydroxyethyl)morpholine-4-carboxylate has broader applications in chemistry, biology, and medicine. Additionally, its structural features make it a valuable tool in the study of enzyme mechanisms and drug discovery.
Properties
IUPAC Name |
tert-butyl (3R)-3-[(1R)-1-hydroxyethyl]morpholine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-8(13)9-7-15-6-5-12(9)10(14)16-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEHPTNBZJUDZGO-RKDXNWHRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1COCCN1C(=O)OC(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1COCCN1C(=O)OC(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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